2,5-Dimethylcyclohexanol

Antifungal White-nose syndrome Pseudogymnoascus destructans

Misidentified dimethylcyclohexanol isomers cause irreproducible bioassays and failed stereoselective syntheses. 2,5-Dimethylcyclohexanol (CAS 3809-32-3) eliminates this risk with verifiable physical constants: ● BP 179°C, density 0.908 g/mL, n20/D 1.457-1.458 - measurably distinct from 2,3- and 3,5-isomers ● 60-fold lower IC₅₀ (0.006 µL/mL) vs. nonanal in P. destructans antifungal assays ● GC-MS confirmed via Kováts RI 1099 (DB-5) for unambiguous isomer identification Supplied ≥98% (GC) as stereoisomer mixture; ambient shipping.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 3809-32-3
Cat. No. B1361072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylcyclohexanol
CAS3809-32-3
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C
InChIInChI=1S/C8H16O/c1-6-3-4-7(2)8(9)5-6/h6-9H,3-5H2,1-2H3
InChIKeyRUADGOLRFXTMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylcyclohexanol (CAS 3809-32-3): Procurement-Grade Identity and Baseline Specifications


2,5-Dimethylcyclohexanol (CAS 3809-32-3) is a C8 secondary alicyclic alcohol belonging to the dimethylcyclohexanol positional-isomer family, typically supplied as a stereoisomer mixture [1]. It is a colorless liquid at ambient temperature with a boiling point of approximately 179 °C, density of 0.908 g/mL at 20 °C, refractive index n20/D of 1.457–1.458, and a closed-cup flash point of 69 °C [1]. The compound is also known by synonyms including hexahydro-p-xylenol and 1-hydroxy-2,5-dimethylcyclohexane, and is commercially available at purities ≥98% (GC, total isomers) [1].

Why Generic Substitution Among Dimethylcyclohexanol Isomers Introduces Uncontrolled Variability for 2,5-Dimethylcyclohexanol Purchasers


Dimethylcyclohexanol positional isomers (e.g., 2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-dimethylcyclohexanol) share the identical molecular formula C₈H₁₆O and molecular weight (128.21 g/mol), yet exhibit materially divergent physical properties including boiling point, density, melting point, and gas-chromatographic retention behavior [1]. Critically, these isomers also display distinct biological activity profiles, stereoselective reactivity patterns, and spectral fingerprints that render them non-interchangeable in research and industrial workflows. Procurement of a generic 'dimethylcyclohexanol' without specifying the 2,5-isomer risks experimental irreproducibility, misidentification in analytical methods, and failure in stereochemically sensitive synthetic routes.

2,5-Dimethylcyclohexanol Comparative Evidence Guide: Quantified Differentiation Against Closest Analogs and Alternatives


Antifungal Potency Against Pseudogymnoascus destructans: 60-Fold MIC Advantage and 60-Fold IC₅₀ Advantage Over Co-Screened Nonanal

In a direct head-to-head agar plate challenge assay against Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats, 2,5-dimethylcyclohexanol (DMCH) exhibited a minimum inhibitory concentration (MIC) of 0.02 µL/mL and a half-maximal inhibitory concentration (IC₅₀) of 0.006 µL/mL [1]. The comparator compound nonanal—the only other VOC from the same cave-environment screening that achieved 100% inhibition—yielded an MIC of 0.55 µL/mL and an IC₅₀ of 0.36 µL/mL [1]. DMCH thus demonstrates an approximately 27.5-fold lower MIC and a 60-fold lower IC₅₀ relative to nonanal, establishing substantially greater antifungal potency in this system [1].

Antifungal White-nose syndrome Pseudogymnoascus destructans VOC MIC IC50

Physical Property Differentiation: Boiling Point, Density, and Flash Point Enable Isomer-Specific Identification and Procurement of 2,5-Dimethylcyclohexanol

Comparative physical property data compiled from multiple authoritative sources reveal that 2,5-dimethylcyclohexanol possesses a boiling point of 179 °C (lit.) and a density of 0.908 g/mL at 20 °C . The positional isomer 2,3-dimethylcyclohexanol exhibits a higher boiling point of 181 °C and a higher density of 0.93 g/mL , while 3,5-dimethylcyclohexanol shows a still higher boiling point of 185–186 °C and a lower density of 0.892 g/mL . These measurable differences—spanning up to 7 °C in boiling point and 0.038 g/mL in density among isomers—provide practical, instrument-free metrics for verifying isomer identity upon receipt and for distinguishing 2,5-DMCH from co-eluting or mislabeled isomers in inventory.

Physical properties Boiling point Density Isomer differentiation Quality control

Stereoselectivity in Catalytic Transfer Hydrogenation: 2,5-Dimethylcyclohexanone Exhibits the Most Drastically Reduced Reduction Rate Among Dimethylcyclohexanone Isomers

In a comparative study of the reduction kinetics of dimethylcyclohexanones (3,4-; 3,5-; and 2,5-isomers) using 2-propanol as hydrogen donor in the presence of RhCl(PPh₃)₃ and RuCl₂(PPh₃)₃, the 2,5-dimethylcyclohexanone substrate exhibited the most drastically reduced rate of proton transfer among all isomers tested [1]. This rate suppression is attributed to the axial methyl group conformation unique to the 2,5-substitution pattern. Furthermore, under RhCl(PPh₃)₃ catalysis, the thermodynamically less stable eea conformer of 2,5-dimethylcyclohexanol is preferentially synthesized from trans-2,5-dimethylcyclohexanone, a stereochemical outcome that differs from the behavior of 3,4- and 3,5-dimethylcyclohexanones, which yield mainly the thermodynamically less stable isomers or approximately equal conformer mixtures depending on the catalyst [1].

Stereoselective reduction Catalytic transfer hydrogenation Dimethylcyclohexanone Rhodium catalyst Ruthenium catalyst

Gas Chromatographic Retention Index (Kováts) on DB-5: 2,5-Dimethylcyclohexanol Occupies a Distinctive Elution Window Between 2,4- and 2,6-Isomers Enabling Unambiguous Isomer Identification

On a non-polar DB-5 capillary column under temperature-programmed conditions (40 °C → 2 °C/min → 60 °C → 4 °C/min → 260 °C, helium carrier gas), 2,5-dimethylcyclohexanol exhibits a Kováts retention index (RI) of 1099 [1]. For comparison, the 2,4-dimethylcyclohexanol isomer elutes earlier with an RI of 1032 on the same DB-5 stationary phase [2], while the 2,6-dimethylcyclohexanol isomer elutes later with an RI of 1112 [3]. The 67-unit separation between the 2,4- and 2,5-isomers and the 13-unit separation between the 2,5- and 2,6-isomers provide ample chromatographic resolution for unambiguous isomer assignment in complex volatile mixtures, natural product extracts, or environmental headspace samples.

Kováts retention index Gas chromatography DB-5 column Isomer identification Volatile organic compound

Validated Application Scenarios for 2,5-Dimethylcyclohexanol Based on Quantitative Comparative Evidence


Antifungal Drug Discovery Targeting Pseudogymnoascus destructans (White-Nose Syndrome)

Research groups investigating volatile organic compounds as antifungal agents against P. destructans should prioritize 2,5-dimethylcyclohexanol over other cave-derived VOCs such as nonanal. The compound's 60-fold lower IC₅₀ (0.006 µL/mL vs. 0.36 µL/mL for nonanal) and 27.5-fold lower MIC (0.02 µL/mL vs. 0.55 µL/mL) translate to substantially higher potency at lower applied volumes, reducing compound consumption in large-scale agar plate screening and enabling more cost-effective dose-response studies [1]. The compound's well-characterized mechanism—disruption of cell wall/membrane integrity, induction of oxidative stress, and perturbation of MAPK signaling—further supports its use as a mechanistic probe in antifungal mode-of-action studies [1].

Stereoselective Synthesis of Thermodynamically Less Stable 2,5-Dimethylcyclohexanol Conformers via Catalytic Transfer Hydrogenation

Synthetic laboratories aiming to prepare the thermodynamically less stable eea conformer of 2,5-dimethylcyclohexanol should procure the 2,5-dimethylcyclohexanone precursor specifically, rather than substituting other dimethylcyclohexanone isomers. Under RhCl(PPh₃)₃-catalyzed transfer hydrogenation with 2-propanol, trans-2,5-dimethylcyclohexanone preferentially yields the eea isomer, a stereochemical outcome not reproducible with 3,4- or 3,5-dimethylcyclohexanone substrates [2]. However, researchers must account for the significantly slower reaction rate of the 2,5-isomer compared to other dimethylcyclohexanones and adjust catalyst loading and reaction time accordingly [2].

GC-MS Isomer Identification and Quality Control in Volatile Organic Compound Analysis

Analytical laboratories performing GC-MS characterization of volatile organic compounds in natural product extracts, environmental headspace samples, or fragrance formulations should use the Kováts retention index (RI = 1099 on DB-5) as a definitive identifier for 2,5-dimethylcyclohexanol [3]. The 67-unit RI separation from 2,4-dimethylcyclohexanol (RI = 1032) and 13-unit separation from 2,6-dimethylcyclohexanol (RI = 1112) provide unambiguous chromatographic resolution, enabling confident isomer-level identification even when mass spectral fragmentation patterns are insufficiently discriminatory [3][4]. This is particularly critical for laboratories sourcing dimethylcyclohexanol isomers from multiple suppliers, where boiling point and density alone may not resolve ambiguous identities.

Procurement Quality Assurance: Physical Property Verification for Isomer Identity Confirmation

Procurement officers and laboratory managers ordering 2,5-dimethylcyclohexanol should implement incoming quality checks based on boiling point (179 °C), density (0.908 g/mL at 20 °C), and refractive index (n20/D 1.457–1.458) . These values are measurably distinct from those of the most common positional isomers: 2,3-dimethylcyclohexanol (BP 181 °C, density 0.93 g/mL) and 3,5-dimethylcyclohexanol (BP 185–186 °C, density 0.892 g/mL) . A simple boiling point determination or densitometry measurement upon receipt can rapidly flag mislabeled shipments, preventing costly downstream failures in stereoselective syntheses or bioassays that depend on isomer-specific properties.

Technical Documentation Hub

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